3-Amino-5-nitrobenzohydrazide
Overview
Description
3-Amino-5-nitrobenzohydrazide is an organic compound with the molecular formula C7H8N4O3. It is a derivative of benzohydrazide, characterized by the presence of an amino group at the third position and a nitro group at the fifth position on the benzene ring. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-nitrobenzohydrazide typically involves the nitration of 3-aminobenzohydrazide. The process begins with the preparation of 3-aminobenzohydrazide, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fifth position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions followed by purification steps such as recrystallization to obtain the desired product with high purity .
Types of Reactions:
Reduction: this compound can undergo reduction reactions, where the nitro group is reduced to an amino group. Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Various nucleophiles in the presence of suitable catalysts or under specific pH conditions
Major Products:
Reduction: 3,5-Diaminobenzohydrazide.
Substitution: Depending on the nucleophile used, various substituted benzohydrazides can be formed
Scientific Research Applications
3-Amino-5-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of antimicrobial agents.
Industry: Utilized in the production of dyes and pigments due to its ability to undergo various chemical transformations
Mechanism of Action
The mechanism of action of 3-Amino-5-nitrobenzohydrazide is primarily related to its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to potential antimicrobial effects. The amino group allows for further functionalization, enabling the compound to target specific molecular pathways .
Comparison with Similar Compounds
- 3-Amino-4-nitrobenzohydrazide
- 3-Amino-2-nitrobenzohydrazide
- 4-Amino-5-nitrobenzohydrazide
Comparison: 3-Amino-5-nitrobenzohydrazide is unique due to the specific positioning of the amino and nitro groups, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3-amino-5-nitrobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c8-5-1-4(7(12)10-9)2-6(3-5)11(13)14/h1-3H,8-9H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGOATGNVSQRAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395791 | |
Record name | 3-Amino-5-nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205652-98-8 | |
Record name | 3-Amino-5-nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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